

Technical Guide: Spectroscopic Characterization of 2-Methyl-8-quinolinyl 2-furoate[2]

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Compound of Interest

Compound Name: 2-Methyl-8-quinolinyl 2-furoate

CAS No.: 419541-93-8

Cat. No.: B405300

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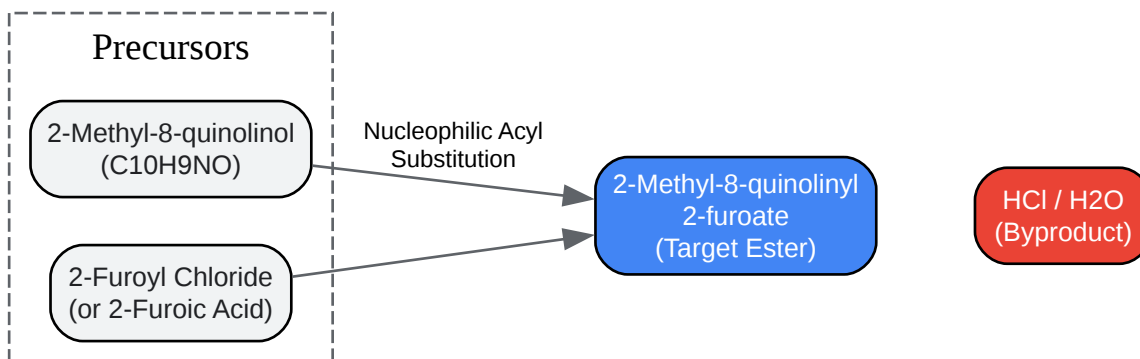
Compound Identity & Significance

2-Methyl-8-quinolinyl 2-furoate is a heterocyclic ester combining the metal-chelating properties of the 8-hydroxyquinoline scaffold with the heteroaromatic furan moiety.[2] It is primarily of interest in medicinal chemistry as a potential prodrug (masking the hydroxyl group to improve lipophilicity) or as a ligand precursor in coordination chemistry.[2]

- IUPAC Name: (2-methylquinolin-8-yl) furan-2-carboxylate[2]
- Molecular Formula:
[2]
- Molecular Weight: 253.26 g/mol [2]
- Component Moieties:
 - Alcohol: 2-Methyl-8-quinolinol (8-Hydroxyquinaldine)[2]
 - Acid: 2-Furoic acid (Furan-2-carboxylic acid)[2]

Structural Visualization

The following diagram illustrates the synthesis and structural connectivity, highlighting the ester linkage critical for spectroscopic identification.



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Figure 1: Synthetic pathway and structural assembly of the target ester.

Infrared Spectroscopy (FT-IR) Analysis

Infrared spectroscopy provides the most immediate confirmation of the ester formation.^[2] The disappearance of the broad O-H stretch of the starting quinolinol and the appearance of the ester carbonyl are the primary indicators.^[2]

Key Diagnostic Bands

Functional Group	Frequency ()	Intensity	Assignment
Ester C=O	1735 – 1750	Strong	Primary Diagnostic: Stretching vibration of the newly formed ester carbonyl.[2] Distinct from the acid C=O (~1680).[2]
C-O-C (Ester)	1150 – 1250	Strong	Asymmetric stretching of the ester linkage (C-O-C).[2]
C=N (Quinoline)	1590 – 1610	Medium	Ring stretching vibration characteristic of the quinoline system.[2]
C=C (Aromatic)	1450 – 1500	Medium	Skeletal vibrations of both the furan and quinoline rings.[2]
C-H (Aromatic)	3000 – 3100	Weak	C-H stretching of furan and quinoline rings.[2]
Absence of O-H	> 3200	-	Purity Check: Absence of the broad O-H band (3200–3500) confirms full conversion of the starting material.[2]

Protocol Note: Samples should be prepared as KBr pellets or analyzed via ATR (Attenuated Total Reflectance) on a diamond crystal. Ensure the sample is dry, as residual water can mimic

the O-H peak.[2]

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural elucidation.[2] The spectrum will show two distinct aromatic systems (quinoline and furan) and a characteristic singlet for the methyl group.[2]

H NMR (Proton) Data (400 MHz,)

The chemical shifts below are predicted based on the shielding/deshielding effects of the ester group on the parent moieties.

Proton Environment	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment
Furan H-5	7.65 – 7.70	Doublet (d)	1H		Adjacent to Oxygen (Furan ring). [2]
Furan H-3	7.35 – 7.40	Doublet (d)	1H		Adjacent to Carbonyl.[2]
Quinoline H-4	8.05 – 8.10	Doublet (d)	1H		Para to Nitrogen (Quinoline). [2]
Quinoline H-5/H-7	7.60 – 7.80	Multiplet (m)	2H	-	Aromatic ring protons.[2]
Quinoline H-6	7.45 – 7.50	Triplet (t)	1H		Meta to Ester linkage.[2]
Quinoline H-3	7.30 – 7.35	Doublet (d)	1H		Beta to Nitrogen.[2]
Furan H-4	6.55 – 6.60	Doublet of Doublets (dd)	1H		Beta proton of Furan.[2]
Methyl (-CH ₃)	2.70 – 2.80	Singlet (s)	3H	-	Diagnostic: Methyl group at C2 of Quinoline.[2]

C NMR (Carbon) Data (100 MHz,)

Carbon Type	Shift (, ppm)	Assignment
Carbonyl (C=O)	157.0 – 158.5	Ester carbonyl carbon.[2]
Quinoline C-2	~158.0	Quaternary carbon attached to Methyl.[2]
Quinoline C-8	~147.0	Quaternary carbon attached to Oxygen (Ester).[2]
Furan C-2	~145.0	Quaternary carbon attached to Carbonyl.[2]
Furan C-5	~147.0	CH adjacent to Oxygen.[1][2]
Aromatic CH	110.0 – 138.0	Various aromatic carbons (Quinoline & Furan).[2]
Methyl (-CH ₃)	25.0 – 26.0	Methyl carbon attached to Quinoline.[2]

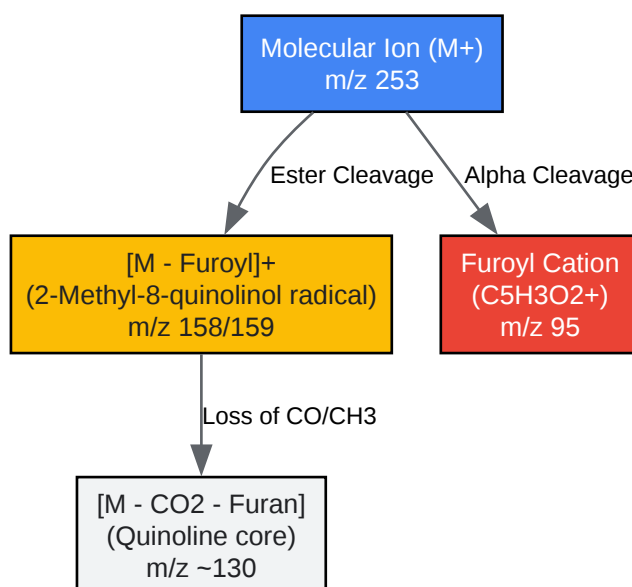
Mass Spectrometry (MS)

Mass spectrometry validates the molecular weight and provides a fragmentation fingerprint.[2]

- Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).[2]
- Molecular Ion (): m/z 253[2]

Fragmentation Pathway

The molecule typically cleaves at the ester bond, yielding characteristic ions for the furoyl group and the quinolinol group.



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Figure 2: Predicted fragmentation pattern in Electron Impact (EI) Mass Spectrometry.[2]

Experimental Validation Protocol

To ensure scientific integrity, the following protocol should be used to validate the synthesized compound against the data above.

- Solubility Check: Dissolve 5 mg of the sample in 0.6 mL of . The compound should be fully soluble.[2] If turbidity persists, filter through a glass wool plug.[2]
- Solvent Peak Calibration: Calibrate the H NMR spectrum using the residual peak at 7.26 ppm.
- Integration Check: Normalize the integral of the methyl singlet (approx 2.75 ppm) to 3.00. The aromatic region (6.5 – 8.2 ppm) should integrate to exactly 8 protons.[2]
- Impurity Flag: Watch for a broad singlet around 8.0–9.0 ppm (unreacted 2-furoic acid) or a broad singlet >9.0 ppm (unreacted 8-hydroxyquinaldine phenolic proton).[2]

References

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